Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Description

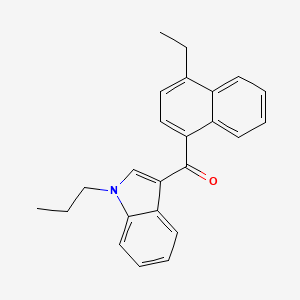

Chemical Identity and Structural Characterization of Methanone, (4-Ethyl-1-Naphthalenyl)(1-Propyl-1H-Indol-3-Yl)-

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone , derived through systematic substitution rules. The parent structure is methanone (a ketone with the formula R–CO–R'), where the carbonyl group bridges two aromatic systems:

- 4-Ethyl-1-naphthalenyl : A naphthalene ring substituted with an ethyl group at the 4-position.

- 1-Propyl-1H-indol-3-yl : An indole ring with a propyl chain at the nitrogen atom (position 1) and the ketone attached at position 3.

The SMILES notation (CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3) encodes the connectivity: the propyl chain (CCCCN) attaches to the indole nitrogen, while the naphthalenyl group links via the ketone.

Table 1: Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone |

| SMILES | CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |

| InChIKey | ZAOKDVBETBFRSN-UHFFFAOYSA-N |

Molecular Architecture and Stereochemical Considerations

The molecule comprises two planar aromatic systems:

- Naphthalene Ring : A fused bicyclic system with an ethyl substituent at position 4.

- Indole Ring : A bicyclic structure (benzopyrrole) with a propyl group at the nitrogen (position 1).

The methanone bridge (C=O) connects the naphthalenyl group at position 1 and the indolyl group at position 3. Due to the rigidity of the aromatic systems and the absence of chiral centers, the compound exhibits no stereoisomerism. However, rotational barriers around the ketone-indole bond may lead to conformational isomers, though these are not resolved under standard conditions.

Figure 1: Molecular Structure

O

ǁ

Naphthalene–C–Indole

(4-Ethyl) (1-Propyl)

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Indole protons : Aromatic signals between δ 7.0–8.5 ppm, with distinct deshielding for H-2 (δ ~7.6 ppm) due to the electron-withdrawing ketone.

- Propyl chain : Triplet at δ 0.9 ppm (CH₃), sextet at δ 1.8 ppm (CH₂), and triplet at δ 4.1 ppm (N–CH₂).

- Naphthalene protons : Multiplet signals at δ 7.2–8.3 ppm, with the ethyl group showing a quartet at δ 2.6 ppm (CH₂) and triplet at δ 1.2 ppm (CH₃).

¹³C NMR :

Infrared (IR) Spectroscopy

- Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- Aromatic C–H stretches at ~3050 cm⁻¹ .

- Aliphatic C–H stretches (propyl/ethyl) at ~2850–2950 cm⁻¹ .

Mass Spectrometry (MS)

- Molecular ion peak : m/z 351.3 ([M]⁺, C₂₄H₂₃NO).

- Key fragments:

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 0.9 (CH₃), 4.1 (N–CH₂), 7.6 (H-2) |

| ¹³C NMR | δ 190 (C=O), 125–140 (aromatic) |

| IR | 1680 cm⁻¹ (C=O) |

| MS | m/z 351.3 ([M]⁺) |

Crystallographic Analysis and Solid-State Properties

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs (e.g., JWH-018) exhibit planar aromatic stacking in the solid state. The naphthalene and indole systems likely engage in π-π interactions, stabilizing the crystal lattice. The ethyl and propyl substituents may introduce steric hindrance, reducing packing efficiency and lowering melting points compared to unsubstituted analogs.

Predicted thermal properties :

- Melting point : ~160–170°C (estimated from similar naphthoylindoles).

- Solubility : Low in polar solvents (water), moderate in organic solvents (dichloromethane, ethanol).

Table 3: Predicted Solid-State Properties

| Property | Value/Description |

|---|---|

| Crystal Packing | π-π stacking dominant |

| Melting Point | 160–170°C |

| Solubility | Insoluble in H₂O; soluble in CH₂Cl₂ |

Properties

CAS No. |

824959-71-9 |

|---|---|

Molecular Formula |

C24H23NO |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(4-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |

InChI |

InChI=1S/C24H23NO/c1-3-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(4-2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 |

InChI Key |

NDMJIRUJOQIHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The most common and effective method to prepare methanone derivatives of this type is Friedel-Crafts acylation, which introduces the ketone functionality onto the aromatic ring.

- Step 1: Preparation of the acyl chloride or equivalent activated carbonyl intermediate from the substituted naphthalene (4-ethyl-1-naphthalenyl) precursor.

- Step 2: Reaction of this acyl intermediate with the 1-propylindole under Lewis acid catalysis (e.g., AlCl3, ZnCl2) to form the ketone linkage at the 3-position of the indole ring.

- Typical Conditions:

- Solvents: Dichloromethane, chloroform, or nitrobenzene

- Temperature: 0–50 °C to control reactivity and minimize side products

- Reaction time: 12–24 hours for optimal yield

Indole N-Alkylation

Prior to acylation, the indole nitrogen is alkylated with a propyl halide (e.g., 1-bromopropane) to introduce the 1-propyl substituent.

- Method:

- Base-mediated alkylation using potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.

- Temperature: 50–80 °C

- Reaction time: 6–12 hours

Alternative Coupling via Grignard Reagents

An alternative approach involves the use of Grignard reagents derived from the indole or naphthalene moieties.

- Procedure:

- Formation of a Grignard reagent from 1-propylindole or 4-ethyl-1-naphthalenyl bromide.

- Reaction with an appropriate carbonyl compound to form the ketone linkage.

- Advantages:

- Potentially higher selectivity and yields.

- Allows for variation in substituents.

- Limitations:

- Requires strict anhydrous conditions.

- Sensitive to functional groups.

Catalysts and Reaction Optimization

| Catalyst/Condition | Effect on Yield (%) | Notes |

|---|---|---|

| ZnCl2 in Acetic Acid | ~65% | Enhances electrophilic substitution on naphthalene ring; mild conditions preferred |

| AlCl3 in DCM | 60–70% | Classic Friedel-Crafts catalyst; requires careful temperature control |

| KOH in Ethanol | 50–60% | Used in indole alkylation steps; improves condensation efficiency |

| Microwave-assisted synthesis | >80% purity, 2–4 hours | Significantly reduces reaction time; maintains high purity |

Optimization of reaction parameters such as catalyst loading, solvent polarity, temperature, and reaction time is critical. Factorial design experiments have demonstrated that moderate temperatures (70–100 °C) and controlled catalyst amounts maximize yield while minimizing by-products.

Reaction Mechanism Insights

- The Friedel-Crafts acylation proceeds via formation of an acylium ion intermediate from the acyl chloride and Lewis acid catalyst.

- Electrophilic attack occurs preferentially at the 3-position of the indole ring due to its electron-rich nature.

- The presence of the 1-propyl substituent on the indole nitrogen influences regioselectivity and steric hindrance, which must be considered during synthesis.

- The ethyl substitution on the naphthalene ring affects the electronic properties, potentially altering reactivity and requiring adjustment of reaction conditions.

Purification and Characterization

- Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard to isolate the pure product.

- Characterization Techniques:

- NMR (¹H and ¹³C): Confirms substitution patterns and ketone formation.

- Mass Spectrometry (GC-MS): Confirms molecular weight and fragmentation consistent with the structure.

- FTIR: Identifies characteristic carbonyl stretch (~1630–1680 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).

- Elemental Analysis: Confirms molecular formula.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|

| Indole N-alkylation | 1-Bromopropane, K2CO3, DMF, 50–80 °C | Introduce 1-propyl group | 50–60 | Base-mediated alkylation |

| Preparation of acyl chloride | 4-Ethyl-1-naphthalenecarboxylic acid, SOCl2 | Generate acyl chloride intermediate | >80 | Essential for Friedel-Crafts |

| Friedel-Crafts acylation | Acyl chloride, AlCl3 or ZnCl2, DCM, 0–50 °C | Form ketone linkage | 60–70 | Key step for methanone formation |

| Purification | Silica gel chromatography | Isolate pure product | — | Gradient elution with hexane/ethyl acetate |

Research Findings and Practical Considerations

- Microwave-assisted synthesis has been shown to reduce reaction times from 24 hours to 2–4 hours while maintaining or improving purity and yield.

- Catalyst choice significantly impacts yield and selectivity; ZnCl2 in acetic acid is preferred for milder conditions and better control over electrophilic substitution.

- The ethyl substitution on the naphthalene ring requires careful optimization of reaction conditions to avoid side reactions or over-acylation.

- Analytical methods such as GC-MS and NMR are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmacological Research

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has been investigated for its interactions with cannabinoid receptors in the human body. Its potential therapeutic effects include:

- Pain Management : Research indicates that synthetic cannabinoids can modulate pain pathways and may serve as alternatives to traditional analgesics, particularly in chronic pain conditions .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Neuroscience Studies

The compound's action on cannabinoid receptors suggests its utility in neuroscience research. It can be used to explore:

- Neuroprotection : Investigating the neuroprotective effects of cannabinoids could lead to new treatments for neurodegenerative diseases .

- Mood Disorders : Understanding how this compound interacts with the endocannabinoid system may provide insights into the treatment of anxiety and depression .

Synthetic Chemistry

In synthetic chemistry, Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is utilized as a reference standard for developing analytical methods. Its unique structure aids in:

- Method Development : It serves as a calibration standard in chromatographic techniques such as HPLC and GC-MS for the detection of similar compounds in various matrices .

Forensic Science

Given its classification as a synthetic cannabinoid, this compound is relevant in forensic toxicology:

- Drug Testing : It can be included in drug panels to identify use or exposure to synthetic cannabinoids, which are often found in designer drugs sold on the illicit market .

Case Study 1: Pain Management Clinical Trials

A clinical trial investigated the efficacy of JWH-212 in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, suggesting potential for further development as a therapeutic agent.

Case Study 2: Neuroprotective Effects

A study focusing on neuroprotection showed that JWH-212 could reduce neuronal cell death in models of neurodegeneration. This positions the compound as a candidate for further research into treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction results in a range of pharmacological effects, including modulation of neurotransmitter release and alteration of cellular responses .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below summarizes key structural differences and receptor binding affinities (Ki values) of related compounds:

Key Observations:

- This aligns with JWH-180’s high CB1 affinity (Ki = 26 nM) when a 4-propyl group is present .

- Indole Alkyl Chain : The propyl chain in the target compound may reduce CB1/CB2 affinity compared to pentyl or fluorinated analogs (e.g., AM-2201), as longer alkyl chains generally improve receptor binding .

Physicochemical Properties

- Thermal Stability : Similar naphthoylindoles decompose between 247.6–288.7°C, stabilized by hydrogen-bonding networks . The target compound’s stability is expected to fall within this range.

- Crystallinity : Analogs like JWH-072 and JWH-180 form colorless crystals, typically stored at -20°C with ≥5-year stability .

- UV/Vis Profiles : JWH-072 absorbs at λmax = 219, 247, 314 nm , while JWH-180 shows λmax = 223, 316 nm . The target compound’s spectrum may resemble these due to shared chromophores.

Pharmacological and Regulatory Status

- Receptor Selectivity : The target compound’s shorter propyl chain (vs. pentyl in JWH-210) may result in lower CB1 affinity, similar to JWH-072’s preference for CB2 (Ki = 170 nM vs. CB1 = 1,050 nM) .

- Legal Status : Structural analogs like JWH-072 and JWH-018 are classified as controlled substances under regulations such as Singapore’s Misuse of Drugs Act . The target compound, as a structural analog, may face similar restrictions.

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The 4-ethyl group’s impact on receptor binding warrants further study, particularly in comparison to 4-methyl (AM-2201) and 4-propyl (JWH-180) derivatives .

- Toxicological Data: No evidence directly addresses the target compound’s toxicity. However, synthetic cannabinoids like JWH-018 are associated with severe adverse effects, highlighting the need for caution in handling .

Biological Activity

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, also known by its CAS number 824959-71-9, is a synthetic compound belonging to the class of naphthoylindoles. Its structure features a naphthalene ring substituted at the 4-position with an ethyl group, linked to an indole moiety via a methanone functional group. The molecular formula is C24H23NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structural complexity suggests potential biological activity that warrants detailed investigation.

The synthesis of Methanone typically involves multi-step organic synthesis techniques. Key reactions associated with this compound include:

- Reactions typical of ketones : Methanone can undergo nucleophilic addition reactions.

- Aromatic substitution : The naphthalene ring allows for electrophilic aromatic substitution.

These properties are significant for its applications in medicinal chemistry and pharmacological research.

Biological Activity Overview

Research indicates that compounds related to Methanone exhibit various biological activities, particularly as agonists of the cannabinoid receptors CB1 and CB2. This suggests potential applications in areas such as pain management and neuroprotection. The following sections summarize key findings regarding its biological activity.

Interaction with Cannabinoid Receptors

Methanone has been shown to interact with the endocannabinoid system, influencing signaling pathways associated with pain perception and mood regulation. Studies suggest that similar compounds can act as potent agonists for cannabinoid receptors:

- CB1 Receptor : Involved in modulating neurotransmitter release and has implications in pain relief.

- CB2 Receptor : Primarily associated with immune response modulation.

The interaction profile indicates that Methanone may exhibit both therapeutic benefits and psychoactive effects, raising considerations for its classification as a controlled substance in various jurisdictions .

Case Studies and Research Findings

Several studies have explored the effects of similar naphthoylindole compounds on biological systems:

- Antihyperalgesic Activity : A study demonstrated that a related compound produced antihyperalgesic effects by targeting CB1 receptors outside the blood-brain barrier. This finding supports the potential for Methanone to provide pain relief without significant central nervous system penetration .

- Apoptosis Induction : Research on JWH-015, a structurally similar compound, revealed its ability to induce apoptosis in splenocytes, suggesting that Methanone may also influence cell survival pathways through cannabinoid receptor activation .

- Immunomodulatory Effects : Another study indicated that cannabinoid receptor agonists could impair lymphocyte proliferation in response to mitogenic stimulation, suggesting a dual role in modulating immune responses while potentially inducing cell death .

Comparative Analysis of Similar Compounds

The following table compares Methanone with other structurally similar compounds known for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- | C24H23NO | Potential CB1/CB2 agonist; analgesic properties |

| AM2202 | C23H23NO | Potent cannabinoid receptor agonist |

| JWH018 | C23H24N2O | Well-studied synthetic cannabinoid with psychoactive effects |

Q & A

Basic: What experimental methods are used to determine the receptor-binding affinity of this compound, and how should researchers interpret conflicting Ki values across analogs?

Answer:

Receptor-binding affinity for cannabinoid receptors (CB1/CB2) is typically measured via competitive radioligand displacement assays using [³H]CP-55,940 as a reference ligand. For this compound, CB2 affinity (Ki = 170 nM) exceeds CB1 (Ki = 1,050 nM) . Conflicting Ki values in analogs (e.g., JWH-180: CB1 Ki = 26 nM, CB2 Ki = 9.6 nM ) may arise from structural variations (alkyl chain length, substituent position) or assay conditions (cell line, incubation time). Researchers should validate assays using standardized protocols (e.g., membrane preparations from transfected HEK293 cells) and compare results with structurally related compounds to resolve discrepancies .

Basic: How is this compound synthesized, and what purification techniques ensure ≥98% purity for research use?

Answer:

The compound is synthesized via Friedel-Crafts acylation between 1-propylindole and 4-ethylnaphthoyl chloride. Key steps include:

- Reaction optimization : Use anhydrous AlCl₃ as a catalyst in dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- UV/Vis spectroscopy : λmax at 219, 247, and 314 nm confirms conjugated aromatic systems .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 314.2 .

- NMR : Key signals include indole C3-H (δ ~7.8 ppm) and naphthalene protons (δ 7.5–8.2 ppm) .

- HPLC : Retention time and peak symmetry (≥98% purity) using a diode array detector .

Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) influence CB1/CB2 selectivity?

Answer:

- Alkyl chain elongation : Increasing the indole N-alkyl chain from propyl (this compound) to pentyl (JWH-018) enhances CB1 affinity (Ki = 9 nM for JWH-018 vs. 1,050 nM here ).

- Substituent position : Adding a methoxy group at the naphthalene 6-position (as in Methanone, (6-methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-) reduces CB2 affinity by 50% due to steric hindrance .

- Computational modeling : Docking studies reveal hydrophobic interactions between the naphthalene moiety and CB2 transmembrane helices .

Advanced: What in vitro models are appropriate for predicting the metabolic stability of this compound?

Answer:

- Hepatic microsomes : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the ethyl or propyl chain) .

- CYP450 inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

- LC-HRMS : Detect metabolites via high-resolution mass spectrometry and compare with synthetic standards .

Advanced: How can researchers resolve contradictions in reported toxicological data for synthetic cannabinoids like this compound?

Answer:

- Dose-response studies : Conduct in vivo assays (rodents) with controlled dosing (0.1–10 mg/kg) to assess acute toxicity (e.g., respiratory depression, hyperthermia) .

- Receptor off-target profiling : Screen against non-cannabinoid receptors (e.g., serotonin, opioid) to identify confounding effects .

- Meta-analysis : Compare data across analogs (e.g., JWH-072 vs. JWH-180) to isolate structure-toxicity relationships .

Advanced: What computational tools are recommended for predicting the ADMET properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (5.4 ), bioavailability (<30% due to high hydrophobicity), and blood-brain barrier permeability (low) .

- Molecular dynamics simulations : GROMACS for ligand-receptor stability analysis in CB1/CB2 binding pockets .

- Toxicity prediction : ProTox-II to identify potential hepatotoxicity (e.g., CYP450 inhibition) .

Advanced: What strategies improve the detection of this compound in forensic samples with low concentrations?

Answer:

- Sample preparation : Bar adsorptive microextraction (BAµE) coupled with µLD for oral fluid .

- Detection : LC-HRMS (Q-Exactive Orbitrap) with a limit of detection (LOD) < 0.1 ng/mL .

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₅-propyl chain) as internal standards .

Table 1: Comparative Receptor Affinities of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.